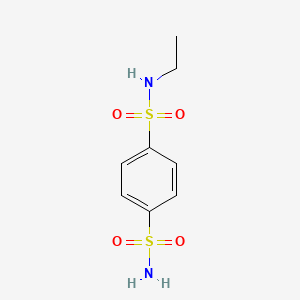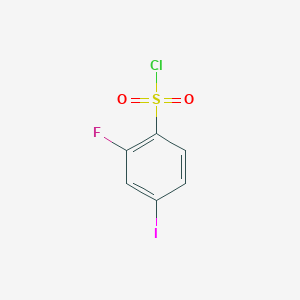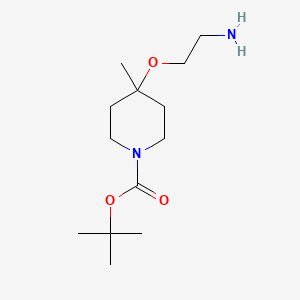
3-Benzylpyrrolidine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a benzyl group attached to the pyrrolidine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylpyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or other carboxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent product quality .
化学反应分析
Types of Reactions
3-Benzylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution Reagents: Benzyl halides, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
科学研究应用
3-Benzylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Benzylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the benzyl group.
N-Benzylpyrrolidine: Lacks the carboxylic acid group.
3-Benzylpyrrolidine: Does not have the carboxylic acid group or the hydrochloride salt.
Uniqueness
3-Benzylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the benzyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
属性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
3-benzylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-7-13-9-12)8-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H |
InChI 键 |
WRQHLLIDYARZIW-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1(CC2=CC=CC=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)




![{1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-1H-indol-3-yl}boronic acid](/img/structure/B13473225.png)

